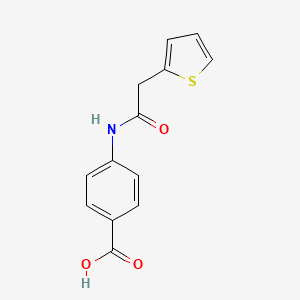

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid

描述

Historical Context and Discovery

The development and characterization of this compound emerged from the broader scientific exploration of nitrogen-acylated amino acid derivatives during the late twentieth and early twenty-first centuries. While specific historical records regarding the initial synthesis and discovery of this particular compound remain limited in the available literature, its development can be understood within the context of expanding research into thiophene-containing heterocyclic compounds and their biological applications. The compound's identification and characterization have been facilitated by advances in synthetic organic chemistry methodologies, particularly those involving nitrogen-acylation reactions of thiophene derivatives.

The systematic study of compounds containing thiophene rings linked to benzoic acid moieties gained momentum as researchers recognized the unique electronic and steric properties conferred by these heterocyclic systems. The incorporation of acetylamino bridging groups represents a strategic approach to creating molecules with enhanced biological activity and improved pharmacokinetic properties. Contemporary chemical databases indicate that this compound has been assigned the Chemical Abstracts Service registry number 1234423-98-3, establishing its formal recognition within the international chemical literature.

Research into nitrogen-acylated amino acids has demonstrated their significance as endogenous signaling molecules, with various studies identifying their presence in biological systems and their potential roles in physiological processes. The development of this compound represents part of this broader scientific endeavor to understand and synthesize biologically relevant nitrogen-acylated compounds.

Classification within N-acylated Amino Acids

This compound belongs to the extensive family of nitrogen-acyl amino acids, which represent a diverse class of lipid signaling molecules characterized by fatty acyl groups linked to amino acid metabolites through amide bonds. These compounds have emerged as the largest family of anandamide congener lipids discovered to date, with numerous members identified across various biological systems. The classification of nitrogen-acyl amino acids encompasses several distinct categories, including amino acid conjugates, neurotransmitter conjugates, ethanolamine conjugates, and taurine conjugates.

Within this classification system, this compound can be specifically categorized as a nitrogen-acyl aromatic amino acid derivative. The nitrogen-acyl aromatic amino acids represent a specialized subclass that incorporates aromatic ring systems, distinguishing them from their aliphatic counterparts. These compounds are characterized by the presence of aromatic amino acid moieties, such as phenylalanine, tyrosine, or tryptophan derivatives, linked to various acyl groups.

The structural features of this compound align with the broader characteristics of nitrogen-acylated compounds that serve as amphiphilic molecules with different potential fatty acid and head group moieties. Research has demonstrated that nitrogen-acyl amino acids function as potential ligands, engaging novel binding sites and mechanisms for modulation of membrane proteins including G-protein coupled receptors, nuclear receptors, ion channels, and transporters.

| Classification Level | Category | Specific Classification |

|---|---|---|

| Primary Family | Nitrogen-acyl amino acids | Lipid signaling molecules |

| Secondary Class | Aromatic amino acid derivatives | Benzoic acid conjugates |

| Tertiary Subclass | Thiophene-containing compounds | Heterocyclic aromatics |

| Quaternary Type | Acetylamino derivatives | Amide-linked compounds |

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compound naming. The official International Union of Pure and Applied Chemistry designation for this compound is 4-[(2-thiophen-2-ylacetyl)amino]benzoic acid, which precisely describes the structural arrangement and substitution pattern. This nomenclature system clearly identifies the para-position substitution on the benzoic acid ring and specifies the thiophene-2-ylacetyl group attachment through an amino linkage.

The molecular identification parameters for this compound include a molecular formula of carbon thirteen hydrogen eleven nitrogen one oxygen three sulfur one and a molecular weight of 261.3 grams per mole. The compound has been assigned the Chemical Abstracts Service registry number 1234423-98-3 for the specific isomer with para-substitution, while related positional isomers carry different registry numbers, such as 330635-60-4 for the ortho-substituted variant. The MDL number MFCD00980015 provides additional database identification for certain isomeric forms.

Spectroscopic identification of this compound relies on characteristic signatures in nuclear magnetic resonance and infrared spectroscopy. The compound exhibits specific nuclear magnetic resonance patterns reflecting the thiophene ring protons, the acetyl methylene bridge, and the aromatic benzoic acid system. Infrared spectroscopy reveals characteristic absorption bands corresponding to the carboxylic acid carbonyl, amide carbonyl, and aromatic carbon-carbon stretching vibrations.

| Parameter Type | Specification | Value |

|---|---|---|

| Molecular Formula | Elemental Composition | Carbon₁₃Hydrogen₁₁Nitrogen₁Oxygen₃Sulfur₁ |

| Molecular Weight | Exact Mass | 261.3 grams per mole |

| Chemical Abstracts Service Number | Registry Identifier | 1234423-98-3 |

| International Union of Pure and Applied Chemistry Name | Systematic Nomenclature | 4-[(2-thiophen-2-ylacetyl)amino]benzoic acid |

| MDL Number | Database Identifier | MFCD00980015 |

General Significance in Chemical Research

The research significance of this compound extends across multiple domains of contemporary chemical science, encompassing synthetic methodology development, biological activity investigation, and materials science applications. This compound serves as a valuable synthetic intermediate in the preparation of more complex molecular structures, particularly those requiring thiophene-containing heterocyclic frameworks combined with carboxylic acid functionality. The unique combination of structural features makes it an attractive starting material for medicinal chemistry programs focused on developing novel therapeutic agents.

In the realm of biological research, this compound has demonstrated specific interactions with enzymatic systems, particularly targeting beta-lactamase enzymes found in Escherichia coli strain K12. This interaction suggests potential applications in antibiotic resistance studies and the development of enzyme inhibitors. The compound's mechanism appears to involve binding to beta-lactamase, potentially inhibiting its activity and thereby affecting bacterial resistance pathways.

The synthetic accessibility of this compound through nitrogen-acylation methodologies has made it a subject of interest for process chemistry optimization studies. Research has focused on developing efficient synthetic routes that optimize yield and purity through careful control of reaction conditions including temperature, reaction time, and reagent concentrations. These investigations contribute to the broader understanding of nitrogen-acylation chemistry and provide valuable insights for industrial-scale production considerations.

The compound's classification within the nitrogen-acyl amino acid family positions it as a representative molecule for studying the broader biological and chemical properties of this important class of compounds. Research into nitrogen-acyl amino acids has revealed their significance as lipid signaling molecules with pleiotropic functions in physiology, including roles in cardiovascular function, metabolic homeostasis, memory, cognition, pain, and motor control. The study of this compound contributes to this expanding knowledge base and provides insights into structure-activity relationships within this compound class.

| Research Domain | Application Area | Specific Contributions |

|---|---|---|

| Synthetic Chemistry | Methodology Development | Nitrogen-acylation optimization studies |

| Biochemical Research | Enzyme Interaction Studies | Beta-lactamase inhibition mechanisms |

| Medicinal Chemistry | Drug Development | Antibiotic resistance research applications |

| Materials Science | Heterocyclic Compounds | Thiophene-based materials research |

| Process Chemistry | Industrial Applications | Scalable synthesis development |

属性

IUPAC Name |

4-[(2-thiophen-2-ylacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(8-11-2-1-7-18-11)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUPGOFYXFJWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349480 | |

| Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-76-5 | |

| Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Two-Step Synthesis

Activation of Thiophene Derivative :

- Convert thiophene derivative (e.g., 2-thiophen-2-ylacetic acid) into its corresponding acyl chloride using thionyl chloride.

-

- React the activated thiophene derivative with an amine (such as an aromatic amine) under controlled conditions.

This method allows for greater control over reaction selectivity and can improve yields when optimized correctly.

Characterization Techniques

Once synthesized, the compound is characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.

Infrared Spectroscopy (IR) : Confirms functional groups present in the compound.

Mass Spectrometry (MS) : Assists in determining molecular weight and confirming structure.

Applications

The synthesized compound has shown potential applications in:

Medicinal Chemistry : As an inhibitor for enzymes like beta-lactamase, which could be useful in combating antibiotic resistance.

Biological Research : Its unique structure may allow it to interact with various biological targets, making it a candidate for further studies in pharmacology.

化学反应分析

Types of Reactions

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetylamino group can produce the corresponding alcohol.

科学研究应用

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetylamino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

相似化合物的比较

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

- Thiophene vs. Thiazole : Thiophene (electron-rich, planar) vs. thiazole (nitrogen/sulfur-containing) alters conjugation and binding interactions. Thiazole derivatives exhibit CK2 inhibition .

- Amide vs. Imine Linkage: The acetylamino group (amide) in the target compound is more hydrolytically stable than the imine linkage in 4-(thiophen-2-ylmethyleneamino)benzoic acid .

Physicochemical Properties:

- Solubility: Thiophene’s hydrophobicity may reduce aqueous solubility compared to nitro- or hydroxyl-substituted analogs (e.g., 4-amino salicylic acid derivatives in ).

- Melting Points : Thiophene-containing compounds (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, mp 139.5–140°C) suggest moderate thermal stability influenced by heterocyclic substitution .

Spectral and Crystallographic Data

- UV-Vis Spectroscopy: Thiophene’s conjugation may shift λmax compared to phenyl analogs. For example, 4-[4-(dimethylaminobenzylidene)amino]benzoic acid exhibits λmax at 341 nm (MeOH) due to extended conjugation .

- IR Spectroscopy : Amide C=O stretching (~1650–1680 cm⁻¹) and thiophene C-S (~600–700 cm⁻¹) bands are characteristic .

- Crystallography: In 4-fluoro-2-(phenylamino)benzoic acid, dihedral angles between aromatic rings (52–56°) and intramolecular H-bonding influence packing . Thiophene’s smaller size may alter crystal lattice stability.

生物活性

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is a compound of considerable interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

This compound features a thiophene ring and a benzoic acid moiety linked via an acetamido group. This structural configuration is believed to contribute to its biological properties, particularly in the modulation of various biochemical pathways.

The biological activity of this compound primarily involves:

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This compound has been shown to inhibit PTP1B, enhancing insulin and leptin signaling pathways, which are crucial for metabolic regulation.

- Antimicrobial Properties : The compound exhibits antimicrobial activity, potentially by disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival .

- Anti-inflammatory Effects : It has been reported to modulate inflammatory responses by affecting gene expression related to inflammatory pathways, thus reducing inflammation in various cell types .

In Vitro Studies

- Cell Line Studies : In studies involving A549 lung cancer cells, derivatives of thiophene-based compounds showed selective inhibitory activity against mPGES-1, a target implicated in inflammation and cancer progression. The most promising compounds induced cell cycle arrest and apoptosis in a time-dependent manner .

- Gene Expression Modulation : The compound has been observed to influence the expression of genes involved in inflammatory responses, leading to reduced levels of pro-inflammatory cytokines in treated cells.

In Vivo Studies

- Animal Model Research : In animal models, varying dosages of this compound demonstrated beneficial effects on metabolic pathways and inflammation reduction. Lower doses were particularly effective in modulating metabolic processes without significant side effects.

Case Study 1: Cancer Therapeutics

A study explored the use of this compound as a potential therapeutic agent in cancer treatment. The findings indicated that the compound could significantly inhibit tumor growth in xenograft models through its action on PTP1B and associated signaling pathways.

Case Study 2: Antimicrobial Applications

Research focused on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of various bacterial strains. This was attributed to its ability to disrupt bacterial membrane integrity and inhibit critical enzymatic functions necessary for bacterial proliferation .

Data Tables

常见问题

Q. How can researchers leverage structure-activity relationships (SAR) to optimize bioactivity while minimizing toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。